molecular formula C7H4ClF3N2S B1301185 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide CAS No. 175277-46-0

3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide

Cat. No.: B1301185
CAS No.: 175277-46-0
M. Wt: 240.63 g/mol
InChI Key: CPVWNBFVUZXXRY-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide (CAS 175277-46-0) is a high-purity chemical building block with a molecular formula of C7H4ClF3N2S and a molecular weight of 240.63 g/mol . This compound is characterized by its pyridine ring system which is functionalized with a chloro group, a trifluoromethyl group, and a critical carbothioamide group, making it a versatile intermediate for synthetic organic chemistry . The compound has a recorded melting point of 131-133°C . Researchers value this compound for its potential in medicinal chemistry and agrochemical research, where it can be used to develop new active ingredients. The presence of both the carbothioamide group and the electron-withdrawing trifluoromethyl group on the pyridine ring creates a multifaceted scaffold for further chemical modifications and derivatization, facilitating the exploration of structure-activity relationships . The related base structure of 3-chloro-5-(trifluoromethyl)pyridine is a known scaffold produced for use in various chemical syntheses, underscoring the utility of this chemical class . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2S/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVWNBFVUZXXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371539
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175277-46-0
Record name 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with thiourea under appropriate conditions to form the desired carbothioamide derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, trifluoromethylation, and subsequent thiourea addition, with careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The carbothioamide group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide has shown potential as an antibacterial agent. Research indicates that it possesses activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for the development of new antibiotics . The compound's structure allows for modifications that can enhance its efficacy against various bacterial strains.

Case Study : A study focused on the compound's activity against Sfp-PPTase, an enzyme critical for bacterial metabolism. High-throughput screening identified this compound as a significant inhibitor, leading to further structure-activity relationship (SAR) studies that optimized its potency and selectivity .

Agricultural Applications

In agriculture, compounds like this compound are investigated for their herbicidal properties. The trifluoromethyl group is known to enhance the biological activity of pesticides by improving their stability and effectiveness against target pests.

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientActivity LevelTarget Pests
Compound AThis compoundHighWeeds
Compound BOther HerbicideModerateVarious

Material Science

The unique properties of this compound make it suitable for use in synthesizing novel materials with specific functionalities. Its ability to form stable complexes with metals can be exploited in catalysis and sensor applications.

Case Study : Research has demonstrated that derivatives of this compound can be utilized in the synthesis of advanced materials with enhanced thermal stability and electrical conductivity, paving the way for innovations in electronic devices and sensors .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The carbothioamide group may also play a role in modulating the compound’s activity by forming hydrogen bonds or other interactions with the target molecules.

Comparison with Similar Compounds

Substitution at the Pyridine 2-Position

The 2-position substituent significantly impacts chemical behavior and applications:

Compound Name Substituent at 2-Position CAS Number Key Properties/Applications References
3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide Carbothioamide (-C(S)NH₂) 175277-46-0 Agrochemical intermediate; hydrogen bonding
3-Chloro-5-(trifluoromethyl)pyridin-2-amine Amine (-NH₂) 175277-52-8 Fungicide intermediate; intramolecular N–H⋯Cl bonds
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Ester (-COOCH₃) Not provided Research applications; ester hydrolysis potential
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine Chloromethyl (-CH₂Cl) 175277-52-8 Reactive intermediate for alkylation reactions

Key Observations :

  • Carbothioamide vs. Amine : The carbothioamide group enhances hydrogen-bonding capacity and nucleophilic reactivity compared to the amine, making it more versatile in pesticide synthesis .
  • Ester vs.
  • Chloromethyl Group : The chloromethyl substituent increases electrophilicity, favoring substitution reactions in drug development .

Core Structural Variations: Pyridine vs. Benzene

Replacing the pyridine ring with benzene alters electronic properties:

Compound Name Core Structure CAS Number Key Differences References
3-Chloro-5-(trifluoromethyl)benzoyl chloride Benzene 886496-83-9 Higher electrophilicity due to electron-withdrawing Cl and CF₃; used in acylations

Key Observations :

  • The pyridine core introduces a nitrogen lone pair, enabling coordination with metal catalysts and participation in π-π stacking, unlike the benzene derivative .
  • Benzene-based analogs like 3-Chloro-5-(trifluoromethyl)benzoyl chloride exhibit stronger electrophilic character, making them suitable for Friedel-Crafts reactions .

Metabolites and Transformation Products (TPs)

Degradation products of the parent compound demonstrate altered bioactivity:

Transformation Product (TP) Structure Modification Bioactivity/Stability References
TP III: 3-Chloro-5-(trifluoromethyl)-2-ethylamino-pyridine Amine → Ethylamino (-NHCH₂CH₃) Reduced toxicity; likely environmental persistence
TP IV: 3-Chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine Amine → Ethylformamide (-NHC(O)CH₂CH₃) Increased hydrophobicity; potential bioaccumulation

Key Observations :

Key Observations :

  • The one-pot synthesis of acetonitrile derivatives offers superior efficiency and scalability compared to multi-step routes for ethanamine .

Biological Activity

3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide (CAS No. 175277-46-0) is a compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and microbiology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which enhance its reactivity and biological profile. Its molecular formula is C7H4ClF3N2SC_7H_4ClF_3N_2S, and it exhibits characteristics typical of pyridine derivatives, including solubility in polar solvents and the ability to form hydrogen bonds.

Research indicates that this compound acts primarily as an inhibitor of bacterial phosphopantetheinyl transferases (PPTases) . These enzymes are crucial for bacterial viability and virulence, suggesting that this compound could be a candidate for developing new antibacterial agents . The mechanism involves binding to the active site of PPTases, inhibiting their enzymatic activity and disrupting essential metabolic processes in bacteria.

Antibacterial Properties

The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that it effectively inhibits the growth of these pathogens by interfering with their metabolic pathways .

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Concentration (IC50)
Methicillin-resistant S. aureus26 µM
Bacillus subtilis15 µM
Escherichia coli30 µM

Structure-Activity Relationship (SAR)

SAR studies have been conducted to understand how modifications to the compound's structure affect its biological activity. Key findings include:

  • The presence of both chloro and trifluoromethyl groups significantly enhances binding affinity to target proteins.
  • Removal or modification of the pyridine nitrogen results in a substantial loss of activity, indicating its critical role in maintaining effective interactions with PPTases .

Table 2: SAR Insights on Structural Modifications

ModificationObserved Activity
Removal of trifluoromethyl groupSignificant loss of activity
Addition of electron-withdrawing groupsReduced potency
Alteration of the thiourea motifComplete loss of activity

Study on Antimicrobial Efficacy

In a study published in Nature Communications, researchers evaluated the efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a broad spectrum of antibacterial activity, particularly effective against Gram-positive bacteria due to its ability to penetrate their cell walls more efficiently than Gram-negative bacteria.

Toxicity and Pharmacokinetics

Further investigations into the pharmacokinetics and toxicity profiles are ongoing. Initial studies suggest that while the compound shows potent antibacterial effects, its safety profile needs thorough evaluation before potential therapeutic applications can be confirmed .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carbothioamide derivatives for regioselective functionalization?

  • Methodological Answer : Utilize palladium-catalyzed coupling reactions or nucleophilic substitution strategies. For example, regioselective functionalization of the pyridine ring can be achieved by employing 2-chloro-5-(trifluoromethyl)pyridine as a model substrate, with careful control of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to direct substitution at specific positions . Additionally, coupling agents like HOBt and TBTU in DMF with NEt₃ as a base have been effective for amide bond formation in related pyridine derivatives . Validate regiochemistry using XRD or NMR to confirm positional selectivity.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Melting Point Analysis : Confirm purity using melting point ranges (e.g., 95–97.5°C for related amines) .
  • Spectroscopy : Use IR to authenticate functional groups (e.g., thioamide C=S stretch near 1200–1100 cm⁻¹) and ¹H/¹³C NMR to resolve substituent positions on the pyridine ring .
  • Chromatography : Employ HPLC or GC (≥95.0% purity thresholds) to assess intermediate purity during multi-step syntheses .

Q. How can researchers address discrepancies in reported melting points or purity data for this compound?

  • Methodological Answer : Cross-validate data using multiple sources and batch-specific Certificates of Analysis (COA). For example, discrepancies in melting points (e.g., 157–159°C for 3-chloro-5-(trifluoromethyl)pyridin-2-ol) may arise from polymorphic forms or residual solvents; recrystallization in polar solvents (e.g., ethanol/water) and differential scanning calorimetry (DSC) can resolve such issues .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Perform DFT/B3LYP calculations with basis sets (e.g., 6-311G(d,p), cc-pVTZ) to optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare computed bond lengths/angles with XRD data (e.g., C-Cl bond: ~1.73 Å, C-S bond: ~1.67 Å) to validate accuracy . Use electrostatic potential maps to predict nucleophilic/electrophilic sites for functionalization.

Q. How do photodegradation pathways of this compound inform its environmental stability in agrochemical applications?

  • Methodological Answer : Conduct UV irradiation studies in aqueous media and analyze degradation products via LC-MS. For example, photolysis may yield metabolites like 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine, identified by m/z 213.61 . Compare degradation kinetics under varying pH and light intensities to model environmental persistence.

Q. What strategies enhance the bioactivity of this compound derivatives in medicinal chemistry?

  • Methodological Answer : Modify the thioamide group to improve binding affinity. For instance, replace the thiol with a methylthio group or introduce piperazine/azetidine moieties via coupling reactions to enhance solubility and target engagement (e.g., kinase inhibition) . Validate using molecular docking against protein targets (e.g., PDB: 1XM6) to optimize steric and electronic complementarity .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

  • Methodological Answer : Perform systematic SAR studies by synthesizing analogs with incremental substitutions (e.g., replacing Cl with Br or varying trifluoromethyl positioning). Use standardized assays (e.g., IC₅₀ measurements in enzyme inhibition) and control for batch-to-batch variability in purity (>97% by HPLC) . Meta-analysis of literature data (e.g., comparing fluopyram vs. fluazuron analogs) can identify confounding structural factors .

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